

# Application Notes: Utilizing GLG-801 in Cancer Immunotherapy Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **GLG-801**

Cat. No.: **B1192756**

[Get Quote](#)

Product Name: **GLG-801** (also known as SKI-G-801 or Denfivontinib)

Target: AXL Receptor Tyrosine Kinase

For Research Use Only.

## Introduction

**GLG-801** is a potent and selective small molecule inhibitor of the AXL receptor tyrosine kinase. AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression is implicated in tumor progression, metastasis, drug resistance, and the suppression of anti-tumor immunity.<sup>[1][2][3][4]</sup> **GLG-801** represents a valuable tool for researchers investigating cancer immunotherapy, offering a mechanism to modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors.

## Mechanism of Action

**GLG-801** exerts its anti-tumor effects through a dual mechanism:

- Direct Inhibition of Tumor Cell Growth and Metastasis: By inhibiting AXL signaling, **GLG-801** can suppress key oncogenic pathways involved in cell survival, proliferation, and epithelial-to-mesenchymal transition (EMT), a process critical for metastasis.<sup>[3][4]</sup>
- Modulation of the Tumor Microenvironment: **GLG-801** reprograms the immunosuppressive tumor microenvironment to be more conducive to an anti-tumor immune response. This is

achieved by:

- Enhancing Antigen-Presenting Machinery: **GLG-801** activates macrophages through the NLRP3 inflammasome and subsequent NF-κB signaling, leading to an enhanced ability to present tumor antigens to T cells.[5]
- Promoting a Pro-inflammatory Phenotype: It drives the polarization of macrophages towards a pro-inflammatory M1 phenotype while reducing the immunosuppressive M2 phenotype.[1]
- Boosting T Cell-Mediated Immunity: **GLG-801** treatment leads to an increase in the proportion of activated and effector memory CD4+ and CD8+ T cells within the tumor.[1][5] It also reduces the population of immunosuppressive regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][5]

## Applications in Cancer Immunotherapy Studies

**GLG-801** is a versatile tool for a range of in vitro and in vivo cancer immunotherapy research applications:

- Monotherapy Studies: To investigate the direct anti-tumor and immunomodulatory effects of AXL inhibition in various cancer models.
- Combination Therapy Studies: To evaluate the synergistic potential of **GLG-801** with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies), chemotherapy, or other targeted therapies. [1][3][6]
- Mechanistic Studies: To dissect the signaling pathways involved in AXL-mediated immune suppression and to understand how **GLG-801** reverses these effects.
- Translational Research: To explore biomarkers that may predict response to **GLG-801** therapy.

## Data Summary

### Preclinical Efficacy of **GLG-801** in Mouse Syngeneic Tumor Models

| Cancer Model                      | Treatment Group                   | Tumor Growth Inhibition (TGI) (%) | Key Immunophenotypic Changes                                                  | Reference |
|-----------------------------------|-----------------------------------|-----------------------------------|-------------------------------------------------------------------------------|-----------|
| CT26 Colon Carcinoma              | GLG-801 (30 mg/kg, daily)         | ~50%                              | ↑ Effector Memory CD8+ T cells, ↑ M1 Macrophages, ↓ M2 Macrophages, ↓ G-MDSCs | [1]       |
| Anti-PD-1                         | ~50%                              | Not specified                     | [1]                                                                           |           |
| GLG-801 + Anti-PD-1               | >90% in 44% of mice               |                                   | ↑ Proliferating CD8+ T cells, ↑ Effector CD8+ T cells, ↑ M1 Macrophages       | [1]       |
| 4T1 Breast Cancer                 | GLG-801 (Neoadjuvant)             | Not specified                     | ↑ CD3+ T cell infiltration                                                    | [7]       |
| Anti-PD-1 (Neoadjuvant)           | Not specified                     |                                   | ↑ CD3+ T cell infiltration                                                    | [7]       |
| GLG-801 + Anti-PD-1 (Neoadjuvant) | Not specified (Superior survival) |                                   | ↑↑ CD3+ T cell infiltration, ↑ PD-L1+ cells                                   | [7]       |
| TC1 Lung Cancer                   | GLG-801 + Chemo/aPD-1             | Significant                       | ↑ Effector Memory CD4+ T cells, ↑ CD86+ Macrophages, ↓ Regulatory T cells     | [3][4][6] |
| C3PQ Lung Cancer                  | GLG-801 + Chemo/aPD-1             | Significant                       | ↑ Effector Memory CD4+ T cells, ↑ Central Memory CD8+ T                       | [3][4][6] |

cells, ↑ CD80+  
Macrophages

## Immunomodulatory Effects of GLG-801 on T Cell Subsets

| Cell Type                    | Change with GLG-801 Treatment                     | Cancer Model | Reference              |
|------------------------------|---------------------------------------------------|--------------|------------------------|
| CD8+ T Cells                 | ↑ Proliferating (Ki67+)<br>and Effector Phenotype | CT26         | <a href="#">[1]</a>    |
| Effector Memory CD8+ T Cells | ↑                                                 | CT26         | <a href="#">[1]</a>    |
| Central Memory CD8+ T Cells  | ↑                                                 | C3PQ         | <a href="#">[3][4]</a> |
| CD4+ Effector Memory T Cells | ↑                                                 | TC1, C3PQ    | <a href="#">[3][4]</a> |
| Regulatory T Cells (Tregs)   | ↓                                                 | TC1          | <a href="#">[3][4]</a> |

## Effects of GLG-801 on Myeloid Cell Populations

| Cell Type                                               | Change with GLG-801 Treatment | Cancer Model | Reference              |
|---------------------------------------------------------|-------------------------------|--------------|------------------------|
| M1 Macrophages<br>(pro-inflammatory)                    | ↑                             | CT26         | <a href="#">[1]</a>    |
| M2 Macrophages<br>(immunosuppressive)                   | ↓                             | CT26         | <a href="#">[1]</a>    |
| Granulocytic Myeloid-Derived Suppressor Cells (G-MDSCs) | ↓                             | CT26         | <a href="#">[1]</a>    |
| CD86+ Macrophages                                       | ↑                             | TC1          | <a href="#">[3][4]</a> |
| CD80+ Macrophages                                       | ↑                             | C3PQ         | <a href="#">[3][4]</a> |

## Experimental Protocols

### Protocol 1: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model

Objective: To evaluate the antitumor efficacy of **GLG-801** alone and in combination with an anti-PD-1 antibody.

Materials:

- **GLG-801** (SKI-G-801)
- Vehicle control (e.g., 0.5% methylcellulose)
- Anti-mouse PD-1 antibody (clone RMP1-14 or equivalent)
- Isotype control antibody
- Syngeneic tumor cells (e.g., CT26, 4T1)
- 6-8 week old female BALB/c or C57BL/6 mice
- Calipers for tumor measurement

- Standard animal housing and handling equipment

Procedure:

- Tumor Cell Implantation:
  - Culture tumor cells to ~80% confluence.
  - Harvest and resuspend cells in sterile PBS or saline at a concentration of  $1 \times 10^6$  cells per 100  $\mu\text{L}$ .
  - Subcutaneously inject 100  $\mu\text{L}$  of the cell suspension into the flank of each mouse.
- Animal Grouping and Treatment Initiation:
  - Monitor tumor growth daily.
  - When tumors reach an average volume of 100-150  $\text{mm}^3$ , randomize mice into treatment groups (n=8-10 mice per group):
    - Group 1: Vehicle control (oral gavage, daily) + Isotype control (intraperitoneal injection, biweekly)
    - Group 2: **GLG-801** (e.g., 30 mg/kg, oral gavage, daily) + Isotype control
    - Group 3: Vehicle control + Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, biweekly)
    - Group 4: **GLG-801** + Anti-PD-1 antibody
- Tumor Measurement and Monitoring:
  - Measure tumor volume with calipers every 2-3 days using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
  - Monitor animal body weight and overall health status.
- Study Endpoint and Tissue Collection:

- Continue treatment for a predefined period (e.g., 21 days) or until tumors reach a predetermined endpoint size.
- At the end of the study, euthanize mice and harvest tumors and spleens for further analysis (e.g., flow cytometry, immunohistochemistry).

## Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

Objective: To characterize the immune cell populations within the tumor microenvironment following **GLG-801** treatment.

Materials:

- Tumor tissue harvested from in vivo study
- RPMI-1640 medium
- Collagenase D (1 mg/mL)
- DNase I (0.1 mg/mL)
- Fetal Bovine Serum (FBS)
- ACK lysis buffer
- FACS buffer (PBS + 2% FBS)
- Fc block (anti-CD16/32)
- Fluorochrome-conjugated antibodies for immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD44, CD62L, F4/80, CD11c, CD206, Ly6G, Ly6C)
- Viability dye (e.g., Ghost Dye™, LIVE/DEAD™)
- Flow cytometer

Procedure:

- Single-Cell Suspension Preparation:
  - Mince the tumor tissue into small pieces.
  - Digest the tissue in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C with agitation.
  - Filter the cell suspension through a 70 µm cell strainer.
  - Lyse red blood cells using ACK lysis buffer.
  - Wash the cells with FACS buffer.
- Cell Staining:
  - Resuspend cells in FACS buffer and perform a cell count.
  - Stain with a viability dye according to the manufacturer's protocol.
  - Block Fc receptors with Fc block for 10-15 minutes.
  - Add the surface antibody cocktail and incubate for 30 minutes on ice in the dark.
  - Wash the cells with FACS buffer.
  - For intracellular staining (e.g., FoxP3, Ki67), fix and permeabilize the cells using a dedicated kit, then stain with the intracellular antibody cocktail.
  - Wash and resuspend the cells in FACS buffer.
- Flow Cytometry Acquisition and Analysis:
  - Acquire the samples on a flow cytometer.
  - Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™), gating on viable, single cells to identify different immune cell populations and their activation/exhaustion markers.

## Visualizations



[Click to download full resolution via product page](#)

Caption: AXL Signaling Pathway and Inhibition by **GLG-801**.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for In Vivo Efficacy and Immune Profiling.



[Click to download full resolution via product page](#)

Caption: Immunomodulatory Mechanisms of **GLG-801**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. SKI-G-801, an AXL kinase inhibitor, blocks metastasis through inducing anti-tumor immune responses and potentiates anti-PD-1 therapy in mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SKI-G-801, an AXL kinase inhibitor, blocks metastasis through inducing anti-tumor immune responses and potentiates anti-PD-1 therapy in mouse cancer models. > Publications & Patents | 다안 암 연구실 [daancancer.com]

- 3. Incorporation of SKI-G-801, a Novel AXL Inhibitor, With Anti-PD-1 Plus Chemotherapy Improves Anti-Tumor Activity and Survival by Enhancing T Cell Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Incorporation of SKI-G-801, a Novel AXL Inhibitor, With Anti-PD-1 Plus Chemotherapy Improves Anti-Tumor Activity and Survival by Enhancing T Cell Immunity [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: Utilizing GLG-801 in Cancer Immunotherapy Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192756#using-glg-801-in-cancer-immunotherapy-studies]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)